Rifamdin-d4
Description
Significance of Isotopic Labeling in Contemporary Pharmaceutical and Biochemical Investigations
Isotopic labeling is a critical technique in pharmaceutical and biochemical research, offering detailed insights into the behavior of drugs and other molecules within biological systems. musechem.com By incorporating stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a molecule, scientists can track its journey and transformations with high precision. metsol.com This method is invaluable for studying a drug's absorption, distribution, metabolism, and excretion (ADME) profile. musechem.com
One of the most significant applications of isotopic labeling is in quantitative analysis, particularly when coupled with mass spectrometry. clearsynth.com Deuterated compounds, like Rifamdin-d4, are frequently used as internal standards. clearsynth.com An internal standard is a substance with similar chemical and physical properties to the analyte of interest that is added in a known quantity to samples. scioninstruments.com Because the deuterated standard behaves almost identically to the non-labeled compound during sample preparation and analysis, it can be used to correct for variations and improve the accuracy and precision of measurements. clearsynth.comaptochem.com This is especially crucial in complex biological matrices where other substances can interfere with the analysis. clearsynth.com
Furthermore, the substitution of hydrogen with deuterium can subtly alter a molecule's metabolic stability. researchgate.netnih.gov The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes slow down metabolic processes that involve breaking this bond. nih.gov This "kinetic isotope effect" allows researchers to investigate the metabolic pathways of a drug and can even be leveraged in drug design to improve a drug's pharmacokinetic properties. researchgate.netresearchgate.net
Overview of Rifamycin (B1679328) Antibiotics: Fundamental Chemical Structures and Academic Research Trajectories
Rifamycins (B7979662) are a class of antibiotics characterized by a unique chemical structure known as an ansamycin. mdpi.com This structure consists of an aromatic moiety, typically a naphthalene (B1677914) ring, bridged by a long aliphatic chain. mdpi.com These antibiotics are produced by the bacterium Amycolatopsis mediterranei (formerly Streptomyces mediterranei). nih.govdrugbank.com
The parent compound of this family is Rifamycin B, which itself has low biological activity. mdpi.com However, it serves as a crucial precursor for the semi-synthesis of more potent derivatives, including the widely used Rifampicin (B610482) (also known as Rifampin). mdpi.comwikipedia.org Rifampicin is a cornerstone in the treatment of several bacterial infections, most notably tuberculosis. wikipedia.orgnih.gov
The mechanism of action for rifamycins is the inhibition of bacterial DNA-dependent RNA polymerase. drugbank.comnih.gov By binding to the beta-subunit of this enzyme, rifamycins effectively block the initiation of RNA synthesis, leading to bacterial cell death. drugbank.comnih.gov This target is specific to prokaryotic cells, which accounts for the antibiotic's selective toxicity. nih.gov
Research into rifamycins continues to be an active area. A primary focus is on overcoming bacterial resistance, which can develop through mutations in the gene that codes for the RNA polymerase target. mdpi.com Additionally, scientists are exploring modifications to the rifamycin structure to enhance their efficacy and expand their spectrum of activity. researchgate.net
Rationale for Deuteration of Rifampicin (this compound) in Mechanistic and Methodological Studies
The creation of this compound, a deuterated version of Rifampicin, is driven by the need for a precise tool in analytical and metabolic research. medchemexpress.com this compound is the deuterium-labeled form of Rifampicin. medchemexpress.com The primary application of this compound is as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS). aptochem.comcerilliant.com
In these methods, a known amount of this compound is added to a biological sample (like blood or urine) that contains an unknown quantity of Rifampicin. Because this compound and Rifampicin have nearly identical chemical properties, they behave similarly during extraction, chromatography, and ionization. aptochem.com However, due to the mass difference imparted by the four deuterium atoms, the two compounds can be distinguished by the mass spectrometer. aptochem.com By comparing the signal of the analyte (Rifampicin) to the known concentration of the internal standard (this compound), researchers can accurately quantify the amount of Rifampicin in the original sample. clearsynth.com This technique is essential for validating analytical methods and for conducting pharmacokinetic studies that track drug concentrations in the body over time. clearsynth.comsynzeal.comubc.ca
Beyond its role as an internal standard, the deuteration in this compound can also aid in metabolic studies. The increased strength of the carbon-deuterium bond compared to the carbon-hydrogen bond can slow down metabolic reactions that occur at the site of deuteration. nih.gov This allows researchers to study the metabolic pathways of Rifampicin in greater detail, potentially identifying key sites of metabolism and the enzymes involved. researchgate.net Understanding the metabolism of Rifampicin is crucial, as it is known to interact with many other drugs by inducing metabolic enzymes. nih.govdrugbank.com
Properties
Molecular Formula |
C₄₆H₆₀D₄N₄O₁₂ |
|---|---|
Molecular Weight |
869.04 |
Synonyms |
3-[[[4-(2-Methylpropyl)-1-piperazinyl-d4]imino]methyl]rifamycin; Rifordin-d4 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation Strategies for Rifamdin D4
Chemical Synthesis Pathways for Deuterated Rifampicin (B610482) Analogs
The synthesis of deuterated rifampicin analogs, including Rifamdin-d4, generally follows the established semi-synthetic routes developed for rifampicin itself, with the key modification being the introduction of a deuterated precursor at a specific step. The most common pathway for creating rifampicin and its derivatives involves the modification of the 3-position of the rifamycin (B1679328) SV core.
The synthesis typically begins with 3-formyl-rifamycin SV. This key intermediate possesses a reactive aldehyde group at the C3 position, which is susceptible to condensation reactions with various amine-containing moieties. In the case of rifampicin synthesis, this amine is 1-amino-4-methylpiperazine. For this compound, a deuterated version of this piperazine (B1678402) derivative is utilized.
The reaction is a reductive amination, where 3-formyl-rifamycin SV is reacted with the appropriately deuterated 1-amino-4-methylpiperazine. This reaction forms a Schiff base intermediate, which is subsequently reduced to yield the final deuterated rifampicin analog. The process is designed to be highly efficient, ensuring that the modification occurs specifically at the 3-position without altering the complex macrocyclic structure of the rifamycin core, which is essential for its biological activity. ucl.ac.uk
Regiospecific Deuterium (B1214612) Labeling Techniques and Precursors in this compound Production
The defining feature of this compound is the regiospecific incorporation of four deuterium atoms. The systematic IUPAC name for this compound is [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-(2,2,6,6-tetradeuterio-4-methylpiperazin-1-yl)iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate (B1210297). This name explicitly indicates that the four deuterium atoms are located on the piperazine ring, specifically at the 2 and 6 positions.
To achieve this specific labeling pattern, the synthesis relies on a deuterated precursor: 1-methylpiperazine-d4 . The synthesis of such deuterated building blocks is a critical aspect of preparing isotopically labeled standards. nih.govd-nb.info General methods for the deuteration of N-heterocycles like piperazine can involve catalytic hydrogen-deuterium exchange reactions or the reduction of suitable precursors with deuterium-donating reagents. For instance, the synthesis of deuterated piperazines can be achieved through the reduction of pyrazine (B50134) or piperazine-dione precursors with a strong deuterium source like lithium aluminum deuteride (B1239839) (LiAlD4). usask.ca
The use of a pre-labeled building block like 1-methylpiperazine-d4 ensures that the deuterium atoms are introduced at the desired positions with high isotopic purity, minimizing the presence of partially deuterated or non-deuterated isotopologues in the final product. The reaction of this deuterated precursor with 3-formyl-rifamycin SV proceeds under the same conditions as with the non-deuterated analog, leading to the formation of this compound.
Physicochemical Characterization of Synthesized this compound: Purity and Isotopic Enrichment Assessment
The utility of this compound as an internal standard is critically dependent on its purity and well-defined isotopic enrichment. A combination of analytical techniques is employed to characterize the synthesized compound thoroughly.
Purity Assessment: The chemical purity of this compound is typically determined using High-Performance Liquid Chromatography (HPLC). This technique separates the main compound from any impurities, such as starting materials, by-products, or degradation products. Commercial sources of this compound often report a purity of >95% as determined by HPLC. nih.gov
Isotopic Enrichment and Structural Integrity: The assessment of isotopic enrichment and the confirmation of the location of the deuterium atoms are paramount. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for this characterization. rsc.org
Mass Spectrometry (MS): HRMS provides a precise measurement of the molecular weight of this compound, allowing for the confirmation of the incorporation of four deuterium atoms. The mass spectrum will show a molecular ion peak corresponding to the mass of this compound, which is approximately 4 mass units higher than that of unlabeled rifampicin. By analyzing the isotopic cluster of the molecular ion, the percentage of isotopic enrichment can be calculated. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR are invaluable tools. In the 1H NMR spectrum of this compound, the signals corresponding to the protons at the 2 and 6 positions of the piperazine ring will be absent or significantly diminished, providing direct evidence of deuteration at these sites. nih.gov Furthermore, 13C NMR can be used to observe deuterium-induced isotope shifts on the neighboring carbon atoms, which can also be used to quantify the degree of deuterium incorporation at specific sites. researchgate.net Deuterium NMR (2H NMR) can also be employed to directly observe the deuterium signals and confirm their chemical environment.
Commercial suppliers of this compound typically provide a certificate of analysis that includes data on its chemical purity and isotopic enrichment, often stated to be >95%. nih.gov
Interactive Data Table: Chemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C43H54D4N4O12 | nih.gov |
| Molecular Weight | 826.96 g/mol | nih.gov |
| Appearance | Dark Orange Solid | acs.org |
| Synonym | 3-[[(4-Methyl-1-piperazin-d4-yl)imino]methyl]rifamycin | acs.org |
| Purity | >95% (by HPLC) | nih.gov |
| Isotopic Enrichment | >95% | nih.gov |
Interactive Data Table: Analytical Techniques for Characterization
| Technique | Purpose | Key Findings |
| High-Performance Liquid Chromatography (HPLC) | Chemical Purity Assessment | Determines the percentage of this compound relative to impurities. |
| High-Resolution Mass Spectrometry (HRMS) | Isotopic Enrichment and Molecular Weight Confirmation | Confirms the incorporation of four deuterium atoms and allows for the calculation of isotopic purity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2H) | Structural Integrity and Location of Deuterium | Confirms the specific positions of deuterium labeling and provides information on the overall molecular structure. |
Advanced Analytical Methodologies for Rifamdin D4 and Its Metabolites in Biological Systems
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods
The quantitative analysis of xenobiotics in complex biological samples is a cornerstone of preclinical research. For compounds like Rifamdin and its deuterated isotopologue, Rifamdin-d4, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become the definitive analytical technique. researchgate.net Its ascendancy is due to its inherent sensitivity, selectivity, and capacity for multiplexing, allowing for the simultaneous measurement of a parent drug and its metabolites. researchgate.netresearchgate.net The development of robust LC-MS/MS methods is a meticulous process involving the optimization of sample extraction, chromatographic separation, and mass spectrometric detection to ensure data of the highest quality and reliability. researchgate.netunits.it
This compound primarily serves as an internal standard (IS) for the accurate quantification of its non-deuterated counterpart, rifampicin (B610482) (also known as rifampin), in complex biological matrices. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it most effectively compensates for variations in sample preparation and matrix-induced ionization effects. researchgate.net
Validated LC-MS/MS methods have been successfully developed for the determination of rifampicin, using this compound or similar deuterated analogs as an IS, in a variety of preclinical and clinical matrices. These include human plasma, serum, and urine, as well as various animal tissues such as muscle, liver, kidney, and fat. nih.govmdpi.commdpi.comnih.gov For instance, one method detailed the quantification of rifampicin residues in foods of animal origin, demonstrating the versatility of the approach across diverse and challenging sample types. mdpi.com Another study employed Rifampicin-d4 as the IS for analyzing rifampicin in human plasma for pharmacokinetic studies, highlighting its critical role in drug development. medrxiv.org The ability to accurately measure analyte concentrations in these complex media is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of a drug candidate.
Achieving high specificity and sensitivity is paramount in bioanalytical method development. Specificity is ensured by the unique combination of the analyte's chromatographic retention time and its mass-to-charge (m/z) transitions in the mass spectrometer. For this compound, detection is performed using multiple reaction monitoring (MRM), a highly specific technique where a precursor ion is selected and fragmented, and a specific product ion is monitored. nih.gov
An example of a specific MRM transition used for this compound is the fragmentation of the precursor ion at m/z 826.41 to the product ion at m/z 795.20. medrxiv.org This specific transition distinguishes it from the non-deuterated rifampicin (m/z 822.41 → 790.20) and from endogenous matrix components, thereby preventing interference. medrxiv.org
Sensitivity optimization involves several key steps:
Sample Preparation: Techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are used to remove interfering proteins and phospholipids (B1166683) from the biological matrix. researchgate.netjapsonline.com While PPT is often favored for its speed and suitability for high-throughput analysis, LLE and SPE may be employed to achieve lower detection limits. researchgate.netresearchgate.net
Chromatography: The choice of analytical column and mobile phase composition is critical. Reversed-phase columns, such as C18 or C8, are commonly used. researchgate.netresearchgate.net Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed to achieve optimal separation of the analyte from matrix components and metabolites in a short time frame. nih.govulb.ac.be Run times can be as short as 2.4 to 5.5 minutes, facilitating high-throughput analysis. medrxiv.orgresearchgate.net
Mass Spectrometry: The ion source parameters, such as electrospray voltage and gas temperatures, are fine-tuned to maximize the generation of the desired precursor ion. nih.gov
Before a bioanalytical method can be used for sample analysis, it must undergo rigorous validation to demonstrate its reliability, as mandated by regulatory agencies like the U.S. Food and Drug Administration (FDA). units.it Key validation parameters include accuracy, precision, linearity, and the lower limit of quantification (LLOQ).
Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, expressed as a percentage bias. Precision measures the reproducibility of the results, expressed as the coefficient of variation (%CV). For a method to be considered reliable, the accuracy and precision are typically required to be within ±15% (or ±20% at the LLOQ). nih.gov Numerous studies on rifampicin analysis using deuterated standards report intra- and inter-day precision values well within these limits, often below 10%, and accuracy values between 85% and 115%. nih.govmdpi.comulb.ac.be
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. mdpi.com For the analysis of rifampicin in various matrices, methods utilizing deuterated internal standards have achieved LOQs ranging from 5 ng/mL in plasma to 10 µg/kg in animal tissues. mdpi.comresearchgate.net
The table below summarizes the performance parameters from a representative LC-MS/MS method for the analysis of rifampicin and its metabolite using a deuterated internal standard.
| Parameter | Analyte | Result | Citation |
| Linearity Range | Rifapentine | 60.06 - 8008.13 ng/mL | japsonline.com |
| 25-desacetyl rifapentine | 30.00 - 4000.02 ng/mL | japsonline.com | |
| Accuracy (at LLOQ) | Rifapentine | 95.53% - 102.54% | japsonline.com |
| 25-desacetyl rifapentine | 95.32% - 96.18% | japsonline.com | |
| Precision (%CV at LLOQ) | Rifapentine | 0.99% - 2.61% | japsonline.com |
| 25-desacetyl rifapentine | 3.24% - 6.90% | japsonline.com | |
| Recovery | Rifapentine | 68.50% - 73.32% | japsonline.com |
| LLOQ | Rifampicin | 0.5 µg/mL (in urine) | mdpi.com |
| 25-desacetylrifampicin | 0.1 µg/mL (in urine) | mdpi.com |
Methodological Specificity and Sensitivity Optimization for Deuterated Analogs
Application of this compound as an Internal Standard in High-Throughput Preclinical Bioanalysis
In high-throughput preclinical bioanalysis, where hundreds or thousands of samples must be processed quickly, efficiency and accuracy are critical. nih.gov this compound is ideally suited for this environment, serving as a stable isotope-labeled internal standard (SIL-IS). medchemexpress.com
The fundamental advantage of a SIL-IS like this compound is that its physical and chemical properties are nearly identical to the non-labeled analyte, rifampicin. medchemexpress.com This means it co-elutes chromatographically and experiences the same extraction efficiency and potential ion suppression or enhancement in the mass spectrometer. asm.org By adding a known amount of this compound to every sample at the beginning of the workflow, any sample-to-sample variability in extraction recovery or matrix effects is nullified. medrxiv.org The final analyte concentration is calculated based on the ratio of the analyte's MS response to the IS's MS response. mdpi.com
This approach significantly improves the accuracy and precision of the assay, which is crucial for making reliable decisions in drug development. asm.org The development of rapid LC-MS/MS methods, with run times of just a few minutes per sample, allows for the analysis of large batches of samples from preclinical pharmacokinetic or toxicology studies in a timely manner. researchgate.netnih.gov
Spectroscopic Techniques for Structural Elucidation and Confirmation of Deuteration Sites
While mass spectrometry is used for quantification, other spectroscopic techniques are essential for the initial structural characterization of synthesized molecules like this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the structure of a molecule. ucl.ac.uk For deuterated compounds, ¹H (proton) NMR is particularly crucial for confirming the site and extent of deuterium (B1214612) incorporation. google.com
The principle is straightforward: a proton (¹H) nucleus gives a signal in an NMR spectrum, whereas a deuterium (²H) nucleus does not under the same conditions. Therefore, when a hydrogen atom in a molecule is replaced by a deuterium atom, the corresponding signal in the ¹H NMR spectrum disappears or is significantly reduced in intensity. google.com By comparing the ¹H NMR spectrum of this compound to that of its non-deuterated rifampicin standard, analysts can precisely identify which proton signals have vanished. nih.gov This confirms that the deuterium atoms have been incorporated at the intended positions on the molecular scaffold. The integration (area under the peak) of the remaining proton signals can be used to calculate the percentage of deuteration at each site. google.com This structural confirmation is a critical quality control step before this compound can be certified for use as an internal standard in validated bioanalytical methods. osti.gov
Advanced Vibrational and Electronic Spectroscopy for Deuterated Rifamycins (B7979662)
Vibrational and electronic spectroscopy offer powerful, non-invasive methods for elucidating the structural and electronic properties of complex molecules like deuterated rifamycins. The introduction of deuterium atoms into the rifamycin (B1679328) structure, as in this compound, induces specific changes in the vibrational and, to a lesser extent, electronic spectra, which can be leveraged for analytical purposes.
Vibrational Spectroscopy (Infrared and Raman)
The primary effect of deuteration on a molecule's infrared (IR) and Raman spectra is the shifting of vibrational frequencies involving the deuterium atom. This is a direct consequence of the increased mass of deuterium (D) compared to protium (B1232500) (¹H). According to the principles of vibrational spectroscopy, the frequency of a bond stretch is inversely proportional to the square root of the reduced mass of the two atoms. Therefore, replacing a C-H bond with a C-D bond results in a new vibrational band at a significantly lower frequency.
This principle is utilized in a technique known as Raman-Deuterium Stable Isotope Probing (DSIP). Studies have shown that when cells are cultured in media containing heavy water (D₂O), deuterium is incorporated into newly synthesized biomolecules like lipids and proteins. mdpi.comnih.gov This incorporation gives rise to a distinct Raman band for the carbon-deuterium (C-D) bond in the "silent region" of the cell's spectrum, typically between 2000 and 2300 cm⁻¹. acs.org This spectral window is considered "silent" because it is free from signals of endogenous biomolecules, allowing the C-D band to serve as a clear and specific marker of metabolic activity. mdpi.comacs.orgnih.gov While these studies focus on deuterium uptake from a solvent, the principle directly applies to the analysis of molecules like this compound, where the C-D bonds are intrinsic to the structure and would produce characteristic signals in this region.
For the parent compound, rifampicin, resonance Raman spectroscopy has been used to investigate its interaction with its target, E. coli RNA polymerase. nih.gov These studies identified a significant shift in the amide III band from 1306 cm⁻¹ in aqueous solution to 1314 cm⁻¹ upon binding to the polymerase, indicating a change in the hydrogen-bonding environment of the amidic proton. nih.gov The IR spectra of rifamycin derivatives show characteristic absorption bands for various functional groups. google.com For this compound, one would expect these characteristic rifamycin bands to be present, with the addition of unique C-D vibrational modes at lower wavenumbers compared to their C-H counterparts.
| Spectroscopic Technique | Vibrational Mode | Typical Wavenumber (cm⁻¹) (Non-Deuterated) | Expected Wavenumber (cm⁻¹) (Deuterated) | Significance |
| Raman / Infrared | C-H Stretch | ~2800-3100 acs.org | N/A | Standard vibrational modes of hydrocarbon parts of the molecule. |
| Raman / Infrared | C-D Stretch | N/A | ~2000-2300 acs.orgsci-hub.se | A distinct and clear spectral marker for deuteration, appearing in a biologically "silent" region. |
| Infrared | Amide I (C=O Stretch) | ~1725-1730 google.com | ~1725-1730 | Largely unaffected by deuteration of the methyl group. |
| Infrared | Various (fingerprint region) | 1515, 1250, 1060, 970 google.com | 1515, 1250, 1060, 970 | The overall fingerprint is expected to be similar, with subtle shifts in vibrations coupled to the deuterated positions. |
| Resonance Raman | Amide III | ~1306 (in water) nih.gov | ~1306 | This specific band is sensitive to binding interactions rather than remote deuteration. |
Electronic Spectroscopy (UV-Visible)
UV-Visible spectroscopy probes the electronic transitions within a molecule and is particularly sensitive to the chromophoric part of the structure. sciety.org For rifamycins, the naphthoquinone core is the primary chromophore responsible for its characteristic color and UV-Vis absorption profile. The electronic absorption spectrum for various rifamycin compounds typically shows peaks around 270-275 nm, 310-315 nm, and a broad peak in the visible region around 485-500 nm. google.com
The effect of isotopic substitution on electronic spectra is generally minimal compared to its effect on vibrational spectra. Deuteration does not alter the electronic potential energy surfaces of the molecule significantly. Therefore, the UV-Vis absorption maxima (λ_max_) for this compound are expected to be nearly identical to those of non-deuterated rifampicin. Any observed differences would likely be negligible and within the range of solvent-induced or experimental variations.
Chromatographic Separation Principles and Optimization for this compound and Related Compounds
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are the cornerstone for the quantification of rifampicin and its deuterated analogue, this compound, in biological systems. This compound is frequently used as an internal standard (IS) in bioanalytical methods due to its chemical similarity to the analyte (rifampicin) and its mass difference, which allows for clear differentiation by a mass spectrometer. researchgate.netjapsonline.com
Reversed-Phase Chromatography
The dominant separation principle employed for rifampicin and its analogues is reversed-phase chromatography (RPC). saudijournals.com In this mode, a non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase. Rifampicin, being a relatively non-polar molecule, is retained on the column through hydrophobic interactions. The elution of the analyte is then achieved by increasing the proportion of a less polar organic solvent (the "strong" solvent), such as acetonitrile (B52724) or methanol (B129727), in the mobile phase.
Optimization of Chromatographic Conditions
The development of a robust and reliable chromatographic method requires the careful optimization of several key parameters to achieve good resolution, sharp peak shapes, and reasonable analysis times.
Stationary Phase: C18 (octadecylsilyl) columns are the most commonly used stationary phase for rifampicin analysis, providing sufficient hydrophobic retention. nih.govakjournals.com However, C8 (octylsilyl) and CN (cyanopropyl) columns have also been successfully utilized. researchgate.netscialert.net The choice of column can influence selectivity and retention time. For instance, one study optimized conditions using a C8 column to achieve separation of rifampicin from isoniazid. scialert.net Another method employed an Agilent Eclipse XDB CN column for the separation of multiple antitubercular drugs. researchgate.net
Mobile Phase Composition: The mobile phase typically consists of an aqueous buffer and an organic modifier.
Organic Modifier: Acetonitrile and methanol are the most common organic solvents used. The ratio of the organic modifier to the aqueous buffer is a critical factor controlling retention. saudijournals.comscialert.net Some methods use a combination of both methanol and acetonitrile to fine-tune selectivity. scialert.net
Aqueous Buffer and pH: The use of a buffer, such as ammonium (B1175870) acetate (B1210297) or sodium phosphate, is essential to control the pH of the mobile phase. scialert.netoup.com The pH affects the ionization state of the rifampicin molecule, which has both acidic and basic functional groups, thereby influencing its retention and peak shape. Optimized methods have used pH values ranging from 3.1 to 7.0. saudijournals.comnih.gov For example, one method was optimized at a final pH of 3.10 using tetrabutylammonium (B224687) hydroxide (B78521) (tBAH) as a modifier, nih.gov while another found optimal conditions with a mobile phase pH of 4.5. scialert.net
Elution Mode: Both isocratic and gradient elution modes are used.
Isocratic Elution: A constant mobile phase composition is used throughout the run. This approach is simpler but may not be suitable for separating complex mixtures or when analytes have widely different polarities. researchgate.netscialert.net
Gradient Elution: The composition of the mobile phase is changed over the course of the analysis, typically by increasing the percentage of the organic solvent. This allows for the elution of a wide range of compounds with good peak shape and is often necessary for separating rifampicin from its metabolites or other drugs in a combination therapy. akjournals.com
Flow Rate and Temperature: The flow rate of the mobile phase and the column temperature are adjusted to optimize efficiency and analysis time. Flow rates are commonly set between 0.5 mL/min and 1.0 mL/min. saudijournals.comscialert.net Column temperature is often controlled (e.g., at 40°C) to ensure reproducibility of retention times. scialert.net
Detection
For HPLC methods, UV detection is common, with wavelengths set between 254 nm and 337 nm to monitor the rifampicin chromophore. saudijournals.comakjournals.com For LC-MS/MS, which offers superior sensitivity and selectivity, detection is achieved by monitoring specific mass-to-charge (m/z) transitions for the analyte and the internal standard. For Rifampicin-d4, a common precursor ion > product ion transition is m/z 827.1 > 795.0. japsonline.com This is distinct from the transition for non-deuterated rifampicin (m/z 823.1 > 791.1), allowing for precise and unambiguous quantification. japsonline.com
The following tables summarize various optimized chromatographic conditions reported for the analysis of rifampicin and its deuterated internal standards.
Table of HPLC-UV Methods for Rifampicin
| Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) | Reference |
|---|---|---|---|---|---|
| C8 (250x4.6 mm, 5 µm) | Ammonium acetate buffer (50 mM, pH 4.5), Acetonitrile, Methanol (40:30:30 v/v/v) | 0.5 | 261 | ~10 (RIF) | scialert.net |
| Atlantis dC18 | 0.01 M Sodium Phosphate (pH 4.5), Acetonitrile (60:40 v/v) | 1.0 | 337 | ~5.0 (RIF) | saudijournals.com |
| µ-bondapak C18 (250x4.6 mm, 10 µm) | Acetonitrile, 0.0002M tBAH (pH 3.1) (42.5:57.5 v/v) | 1.0 | 260 | Not specified | nih.govoup.com |
Table of LC-MS/MS Methods Utilizing this compound (or similar)
| Analyte / IS | Column | Mobile Phase | Elution | Mass Transition (m/z) | Reference |
|---|---|---|---|---|---|
| Rifampicin / Rifampicin-d4 | Agilent Eclipse XDB CN (150x4.6 mm, 5.0 µm) | Acetonitrile, 20 mM Ammonium Acetate buffer (+ NH₃ solution) (70:30 v/v) | Isocratic | Not specified | researchgate.net |
| Rifampicin / Rifampicin-d4 | Waters Atlantis dC18 (150x3.0 mm, 3 µm) | 0.1% Formic Acid in Water, 0.1% Formic Acid in Acetonitrile | Gradient | RIF: 822.41 > 790.20RIF-d4: 826.41 > 795.20 | medrxiv.org |
| Rifampicin / Rifampicin-d4 | Not Specified | Methanol, 0.1% Formic Acid | Gradient | RIF: 823.1 > 791.1RIF-d4: 827.1 > 795.0 | japsonline.com |
In Vitro and Preclinical in Vivo Investigations of Rifamdin D4 Disposition and Biotransformation
Metabolic Fate of Rifamdin-d4 in Isolated Biological Systems and Cellular Models
The in vitro investigation of a drug's metabolic fate is crucial for understanding its biotransformation pathways and potential for drug-drug interactions. For this compound, this would involve using various subcellular and cellular systems to characterize its metabolism.
The biotransformation of the parent compound, Rifampicin (B610482), is well-documented and serves as a strong predictor for the metabolic pathways of this compound. The primary metabolic pathway for Rifampicin is deacetylation, a hydrolysis reaction that is not mediated by Cytochrome P450 (CYP) enzymes. drugbank.com This reaction is catalyzed by liver esterases, such as arylacetamide deacetylase, to form the main metabolite, 25-desacetyl rifampin. drugbank.com Within approximately six hours of administration, nearly all of the parent drug in the bile is in this deacetylated form. drugbank.com
While deacetylation is the major route, Rifampicin is also a potent inducer of several CYP enzymes, most notably CYP3A4. drugbank.cominnovareacademics.in The induction of CYP3A4 can lead to the autoinduction of its own metabolism, resulting in increased clearance and a shorter elimination half-life after repeated administration. innovareacademics.in Although direct metabolism of Rifampicin by CYP3A4 is not its primary clearance pathway, some oxidative metabolites have been identified, such as rifampicin quinone and 3-formylrifamycin. mdpi.comnih.gov It is therefore anticipated that this compound would also be a substrate for these enzymatic pathways, with the potential for altered kinetics due to deuteration.
This compound, as a stable isotope-labeled compound, is ideally suited for use in isotopic tracer studies. medchemexpress.com In such experiments, the deuterated compound is administered, and its metabolic products can be readily distinguished from their endogenous, non-deuterated counterparts by mass spectrometry. frontiersin.orgnih.gov This technique allows for precise metabolite profiling and identification.
When this compound is used as a tracer, it is expected that the primary metabolite detected would be 25-desacetyl-Rifamdin-d4. Other potential metabolites would include deuterated versions of rifampicin quinone and 3-formylrifamycin. The use of stable isotope labeling helps to reduce ambiguity in metabolite identification and allows for more accurate quantitation of metabolic turnover. doi.orgsemanticscholar.org
In vitro metabolic stability assays are used to determine the intrinsic clearance of a compound in the liver. These assays typically utilize liver fractions such as microsomes (containing CYP enzymes), S9 fractions (containing both microsomal and cytosolic enzymes), and hepatocytes (whole liver cells).
For the parent compound, Rifampicin, studies in 2D and 3D primary human hepatocytes have shown its degradation and metabolism. nih.gov In 2D hepatocytes, the formation of 25-desacetylrifampicin was observed. nih.gov The stability of Rifampicin can be influenced by the pH of the medium, with deacetylation occurring under alkaline conditions. mdpi.com Given that the primary metabolic route of deacetylation is mediated by esterases present in these liver fractions, it is expected that this compound would also show metabolic turnover in these systems. The half-life of this compound in these assays might be longer than that of Rifampicin if the deuteration site is involved in the metabolic process, due to the kinetic isotope effect.
Table 1: Anticipated In Vitro Metabolic Systems for this compound Investigation
| In Vitro System | Primary Enzymes Present | Expected Primary Biotransformation of this compound |
|---|---|---|
| Hepatic Microsomes | Cytochrome P450 enzymes | Minor oxidative metabolism (e.g., formation of deuterated rifampicin quinone) |
| Hepatocytes | CYP enzymes, esterases, and other drug-metabolizing enzymes | Major deacetylation to 25-desacetyl-Rifamdin-d4; minor oxidative metabolism |
| S9 Fractions | CYP enzymes and cytosolic enzymes | Deacetylation and oxidative metabolism |
Metabolite Profiling and Identification Utilizing Isotopic Tracer Methodologies
Preclinical Pharmacokinetic Research of this compound in Animal Models: Absorption, Distribution, and Excretion Dynamics
Following oral administration, Rifampicin is readily absorbed from the gastrointestinal tract. drugbank.com It distributes widely into various tissues and fluids. Studies in rats have shown that after intra-tracheal administration, Rifampicin can be found in the lungs, liver, heart, and brain. nih.gov In a rabbit model of tuberculous meningitis, the related rifamycin (B1679328), rifabutin, demonstrated good distribution into the central nervous system. sgul.ac.uk
The pharmacokinetics of Rifampicin are often described using a two-compartment model. frontiersin.orgnih.gov This model accounts for the distribution of the drug from a central compartment (representing plasma and highly perfused organs) to a peripheral compartment (representing less perfused tissues). The volume of distribution for Rifampicin has been estimated to be around 53.2 liters in humans, indicating significant tissue distribution. nih.gov It is expected that this compound would exhibit a similar tissue distribution pattern and fit a two-compartment pharmacokinetic model.
Table 2: Representative Pharmacokinetic Parameters of Rifampicin in Animal Models
| Animal Model | Pharmacokinetic Parameter | Reported Value (for Rifampicin) | Reference |
|---|---|---|---|
| Mouse | Plasma, Liver, Kidneys, Lungs | Model predictions generally in agreement with experimental data | nih.gov |
| Rat | Lung, Liver, Heart, Brain | Comparable concentrations to oral dose after intra-tracheal delivery | nih.gov |
| Rabbit | Central Nervous System | Rifabutin (related compound) achieved therapeutic exposure | sgul.ac.uk |
Mass balance studies are conducted to determine the routes and extent of a drug's excretion from the body. For Rifampicin, the primary route of elimination is through the bile, followed by fecal excretion. drugbank.com Deacetylation in the liver to 25-desacetyl rifampin reduces intestinal reabsorption and facilitates its elimination. drugbank.com
A mass balance study in healthy volunteers with radiolabeled Rifaximin (another rifamycin derivative) showed that the vast majority of the administered dose was recovered in the feces as the unchanged drug, with a very small amount recovered in the urine, mostly as metabolites. drugbank.com For Rifampicin, less than 30% of a dose is excreted in the urine as the parent drug or its metabolites. drugbank.com Given these findings, it is highly probable that this compound and its metabolites are also primarily excreted via the biliary-fecal route.
Compound Names
Investigation of Kinetic Isotope Effects on Pharmacokinetic Parameters
The substitution of hydrogen with its stable, heavier isotope, deuterium (B1214612), can significantly alter the pharmacokinetic profile of a drug. This phenomenon, known as the deuterium kinetic isotope effect (KIE), arises because the carbon-deuterium (C-D) bond is stronger and more stable than a carbon-hydrogen (C-H) bond. juniperpublishers.comwikipedia.org Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step of metabolism can be slowed when deuterium is present at that position. juniperpublishers.com
For this compound, the specific placement of the four deuterium atoms is critical to predicting the manifestation and magnitude of the KIE. Commercially available forms include deuteration on the piperazine (B1678402) ring. cymitquimica.comnih.gov The primary metabolic pathway for the parent compound, Rifampicin, is hydrolysis of the acetyl group at the C-25 position to form 25-desacetyl rifampicin. innovareacademics.indrugbank.com This reaction is catalyzed by esterases. Other metabolic pathways, including those mediated by Cytochrome P450 (CYP) enzymes, can also occur. innovareacademics.insci-hub.se
If the deuteration sites on the this compound molecule are involved in a rate-limiting step of its metabolism, a primary KIE would be anticipated. This would result in a decreased rate of metabolic clearance compared to Rifampicin. Theoretically, this would lead to observable changes in key pharmacokinetic parameters following administration in preclinical models. Expected alterations would include:
Increased Plasma Half-Life (t½): A slower metabolic rate would mean the compound remains in the systemic circulation for a longer duration.
Increased Area Under the Curve (AUC): The total drug exposure over time would be higher due to reduced clearance.
Decreased Systemic Clearance (CL): The volume of blood cleared of the drug per unit of time would be lower.
Potentially Higher Maximum Concentration (Cmax): Depending on the rate of absorption and first-pass metabolism, a reduced metabolic rate could lead to higher peak plasma concentrations.
The following table provides a theoretical comparison of pharmacokinetic parameters for Rifampicin and this compound in a preclinical rat model, illustrating the potential impact of the kinetic isotope effect.
Table 1: Theoretical Pharmacokinetic Parameters of Rifampicin vs. This compound in Sprague-Dawley Rats Following a Single Intravenous Dose
| Parameter | Rifampicin (Observed, Representative) | This compound (Hypothetical) | Potential % Change |
| Cmax (µg/mL) | 7.0 | 8.5 | +21% |
| AUC₀-∞ (µg·h/mL) | 38.7 | 54.2 | +40% |
| t½ (hours) | 3.0 | 4.5 | +50% |
| CL (L/h/kg) | 0.14 | 0.10 | -29% |
| Vd (L/kg) | 0.65 | 0.65 | No Change |
This table is illustrative and based on established principles of the kinetic isotope effect. Actual values would require direct experimental investigation.
Quantitative Analysis of this compound and its Metabolites in Preclinical Biological Samples
Accurate quantification of drug and metabolite concentrations in biological matrices is fundamental to pharmacokinetic and metabolic studies. The gold-standard analytical technique for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS), prized for its high sensitivity, specificity, and speed. researchgate.netnih.govijper.org
In the context of preclinical research, a validated LC-MS/MS method would be essential for measuring this compound and its potential deuterated metabolites, such as 25-desacetyl-Rifamdin-d4, in samples like plasma, urine, and tissue homogenates. The development of such a method involves several key steps:
Sample Preparation: Biological samples are complex mixtures. A sample preparation step, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, is required to remove interfering substances and isolate the analytes of interest. nih.govnih.gov
Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) is used to separate this compound and its metabolites from each other and from endogenous matrix components before they enter the mass spectrometer. This is typically achieved using a reverse-phase column. nih.govijper.org
Mass Spectrometric Detection: Tandem mass spectrometry, operating in Multiple Reaction Monitoring (MRM) mode, provides exquisite specificity. A precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. The precursor-to-product ion transition is unique to the analyte, minimizing the risk of interference. nih.gov
A crucial component of a robust LC-MS/MS assay is the use of a stable isotope-labeled internal standard (SIL-IS). The primary application of this compound is to serve as an internal standard for the quantification of Rifampicin. caymanchem.comcaymanchem.com When quantifying this compound itself, a different SIL-IS, such as Rifampicin-¹³C₆, would ideally be used to correct for variability during sample preparation and analysis.
The validation of such a bioanalytical method is performed according to regulatory guidelines and assesses parameters like selectivity, linearity, accuracy, precision, recovery, and stability.
Table 2: Hypothetical Validation Summary for an LC-MS/MS Method for the Quantification of this compound in Rat Plasma
| Parameter | This compound |
| Linearity Range (ng/mL) | 1 - 5000 |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Intra-day Accuracy (% Bias) | ± 15% |
| Inter-day Accuracy (% Bias) | ± 15% |
| Matrix Effect (%CV) | < 15% |
| Extraction Recovery | > 85% |
This table represents typical acceptance criteria for a validated bioanalytical method and is for illustrative purposes only.
Molecular and Cellular Mechanistic Investigations Employing Rifamdin D4
Characterization of Rifamdin-d4 Interactions with Macromolecular Targets
The study of how a drug interacts with its intended target and other macromolecules is fundamental to understanding its efficacy and disposition. This compound is instrumental in quantifying these interactions accurately.
Rifampicin's mechanism of action involves the potent inhibition of bacterial DNA-dependent RNA polymerase (RNAP). droracle.ai It forms a stable, non-covalent 1:1 complex with the β-subunit of the enzyme, physically blocking the path of the elongating RNA transcript when it is just two to three nucleotides long, thereby preventing RNA synthesis. droracle.ai
Kinetic studies on the interaction between Rifampicin (B610482) and E. coli RNAP have elucidated the dynamics of this binding. The use of techniques such as dextran-coated charcoal assays has allowed for the measurement of association and dissociation rate constants. capes.gov.br Research has shown that the stability of the Rifampicin-RNAP complex is significant, with a dissociation half-life that can vary from minutes to hours depending on the temperature and purity of the enzyme preparation. capes.gov.brnih.gov For example, at 37°C, the half-life of the complex was found to be 9 minutes, while at 0°C, it extended to 12 hours, indicating a very stable interaction at lower temperatures. capes.gov.br In such detailed kinetic experiments, this compound is employed as an internal standard to ensure precise measurement of Rifampicin concentrations, which is crucial for calculating accurate rate constants.
| Parameter | Condition | Value | Significance |
|---|---|---|---|
| Stoichiometry | Enzyme:Drug | 1:1 | Indicates a specific, high-affinity binding site on the enzyme. capes.gov.br |
| Dissociation Half-life (t1/2) | 0°C | 12 hours | Demonstrates the high stability of the enzyme-inhibitor complex, which varies with temperature. capes.gov.br |
| 37°C | 9 minutes | ||
| Inhibition Mechanism | Transcription | Blocks RNA elongation | Physically obstructs the path of the growing RNA chain. droracle.ai |
Upon entering the bloodstream, many drugs bind to plasma proteins, most notably Human Serum Albumin (HSA). rjb.ro This binding affects the drug's distribution, metabolism, and availability, as only the unbound fraction is pharmacologically active. HSA possesses specific binding sites within its hydrophobic cavities where drugs can interact. chalcogen.rorcsb.org
Determining the binding affinity of a drug like Rifampicin to HSA is crucial. Methodologies such as equilibrium dialysis, ultrafiltration, and spectroscopy are used to quantify these interactions. rjb.rochalcogen.ro In these assays, this compound is an invaluable tool. It is added to samples as an internal standard for Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) analysis, allowing for the precise quantification of the bound and unbound concentrations of Rifampicin. This accuracy is essential for calculating key binding parameters like the binding constant (Ka) and the number of binding sites.
| Technique | Principle | Role of this compound |
|---|---|---|
| Equilibrium Dialysis | Separation of free and protein-bound ligand across a semi-permeable membrane. | Used as an internal standard for accurate LC-MS/MS quantification of unbound Rifampicin. |
| Ultrafiltration | Separation of free ligand from the protein-ligand complex by centrifugal filtration. | |
| Fluorescence Quenching | Measures the decrease in intrinsic protein fluorescence (e.g., from Tryptophan) upon ligand binding. rsc.org |
Studies on Enzyme Binding Kinetics and Inhibition Mechanisms (e.g., DNA-Dependent RNA Polymerase)
Cellular Uptake, Intracellular Distribution, and Efflux Mechanisms of this compound
The effectiveness of an antibiotic, particularly against intracellular pathogens like Mycobacterium tuberculosis, depends on its ability to enter the host cell, reach the bacteria, and accumulate at the site of action. This process is governed by complex cellular uptake and efflux mechanisms. frontiersin.org
Rifampicin's transport across cellular membranes is partly restricted by efflux pumps, which are proteins that actively transport substrates out of the cell. nih.gov In humans, transporters like P-glycoprotein (P-gp) can limit the intestinal absorption and cellular accumulation of Rifampicin. nih.gov Similarly, bacterial efflux pumps contribute to antibiotic resistance. frontiersin.org
Investigating these transport phenomena requires the ability to trace the drug's path. Stable isotope-labeled compounds like this compound are ideal for such studies. Researchers can introduce Rifampicin to cell cultures and use this compound in the analytical phase to quantify the intracellular and extracellular concentrations of the drug over time. This approach allows for the calculation of uptake and efflux rates and helps identify the specific transporters involved, for instance, by observing how the rates change in the presence of known efflux pump inhibitors like verapamil. nih.gov
Influence of Deuteration on Molecular Recognition and Target Engagement Dynamics
The substitution of hydrogen with deuterium (B1214612), a heavier isotope, can subtly alter a molecule's physicochemical properties. This is primarily due to the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. If the cleavage of a C-H bond is part of the rate-limiting step of a reaction or a conformational change, the deuterated compound will react more slowly. medchemexpress.com
This principle has significant implications for drug research. Deuteration can potentially slow the rate of metabolic degradation, leading to altered pharmacokinetic profiles. medchemexpress.com In the context of target engagement, if conformational changes involving C-H bond movements are critical for binding or the induction of an inhibitory state, this compound might exhibit slightly different binding or dissociation kinetics compared to Rifampicin.
By comparing the target engagement dynamics of Rifampicin and this compound with RNAP, researchers could probe the subtle mechanics of the binding event. For example, a measurable difference in the dissociation rate could imply that hydrogen atom movements at the deuterated positions are involved in the stability of the drug-enzyme complex. While primarily used as a tracer, the physical properties of this compound itself make it a potential tool for dissecting the intricate dynamics of molecular recognition and target inhibition.
Computational and Theoretical Studies on Rifamdin D4
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For a large and flexible molecule like Rifamdin-d4, MD simulations provide crucial insights into its conformational landscape and its dynamic interactions with biological targets, primarily the β-subunit of bacterial DNA-directed RNA polymerase (RpoB). nih.gov
Numerous MD studies on the parent compound, Rifampicin (B610482), have been conducted to elucidate its binding mechanism and the structural basis of drug resistance. nih.govmdpi.com These simulations, typically run for hundreds of nanoseconds, reveal that the ansa-chain of the molecule exhibits significant flexibility, which is crucial for its adaptation within the RpoB binding pocket. mdpi.com Upon binding, the molecule's dynamics are stabilized, a phenomenon observed through the analysis of root-mean-square deviation (RMSD) plots which show reduced fluctuations for the bound complex compared to the unbound protein. mdpi.com
The intermolecular interactions underpinning the stability of the this compound/RpoB complex are dominated by a network of hydrogen bonds and hydrophobic contacts. MD simulations have been instrumental in identifying the key amino acid residues involved in these interactions. nih.gov For instance, studies consistently highlight the importance of residues such as Gln438, Phe439, Arg454, and Ser456 in forming stable hydrogen bonds with the hydroxyl and amide groups of the drug. mdpi.comnih.gov The piperazine (B1678402) ring, a common site for deuteration in this compound, contributes to hydrophobic interactions within the binding site. scielo.br The stability of these interactions, particularly the hydrogen bonds, is often quantified by their occupancy over the simulation time, with key bonds showing occupancies greater than 60%. nih.gov
| Interacting Residue (RpoB) | Drug Atom/Group | Type of Interaction | Reference |
| Gln438 | O-2 atom (hydroxyl) | Hydrogen Bond | nih.gov |
| Phe439 | H-6 atom, O-8 atom | Hydrogen Bond | nih.gov |
| Arg454 | O-1, O-10 atoms (hydroxyls) | Hydrogen Bond | nih.gov |
| Ser456 | Hydroxyl group | Hydrogen Bond | mdpi.com |
| Asn493 | - | Hydrogen Bond | mdpi.com |
| Piperazine Ring | - | Hydrophobic Interaction | scielo.br |
This table summarizes key intermolecular interactions between Rifampicin (representative of this compound) and the RpoB protein as identified through molecular dynamics simulations.
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule, which govern its structure, reactivity, and spectroscopic characteristics. mdpi.com Such studies on Rifampicin are directly applicable to this compound, as the electronic structure is largely unaffected by isotopic substitution.
DFT calculations have been used to optimize the geometry of the molecule and to analyze its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgfrontiersin.org The energies of these orbitals are critical for predicting chemical reactivity. researchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower reactivity. researchgate.net These calculations help identify the most likely sites for nucleophilic and electrophilic attack, providing a basis for understanding its mechanism of action and potential metabolic transformations. nih.gov
Furthermore, quantum chemical methods are employed to calculate various molecular descriptors that correlate with the molecule's behavior. nih.gov These include ionization potential, electron affinity, electronegativity, and chemical hardness. acs.org Theoretical vibrational spectra (infrared and Raman) can also be calculated and compared with experimental data to confirm structural assignments and analyze hydrogen bonding patterns, which are extensive within the molecule. nih.govresearchgate.net Recent studies have combined DFT calculations with experimental NMR data to precisely map the complex intramolecular hydrogen bond network in Rifampicin, confirming its zwitterionic nature in solution. researchgate.net
| Quantum Chemical Parameter | Description | Significance | Reference |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate an electron (ionization potential). | frontiersin.orgresearchgate.net |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept an electron (electron affinity). | frontiersin.orgresearchgate.net |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and kinetic stability. | nih.gov |
| Dipole Moment | Measure of the net molecular polarity | Influences solubility and intermolecular interactions. | nih.gov |
| Molecular Electrostatic Potential (MEP) | Maps charge distribution on the molecule's surface | Predicts sites for electrophilic and nucleophilic attack. | frontiersin.org |
This table presents key parameters derived from quantum chemical calculations for Rifampicin/Rifamdin-d4 and their significance.
In Silico Modeling and Prediction of Metabolic Pathways and Metabolite Structures
In silico modeling is a critical component of modern drug development, used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. acs.orgoup.com For this compound, these models are particularly relevant as its deuteration is specifically designed to alter its metabolic profile compared to the non-labeled parent drug.
The metabolism of Rifampicin is complex and involves multiple pathways, primarily mediated by esterases and cytochrome P450 (CYP) enzymes. oup.com The main metabolic transformation is deacetylation at the C25 position to form 25-desacetyl-rifampicin, which retains antibacterial activity. oup.com Rifampicin is also a potent inducer of various drug-metabolizing enzymes, including CYP3A4, CYP2B6, and others, as well as transporters like P-glycoprotein. nih.govgithub.com
Physiologically based pharmacokinetic (PBPK) models have been developed to simulate the complex pharmacokinetics of Rifampicin, including its auto-induction and its extensive drug-drug interactions (DDIs). nih.govfrontiersin.orgfrontiersin.org These models integrate physicochemical data with physiological information to predict drug concentrations in various tissues over time. nih.gov They can simulate the impact of Rifampicin on the metabolism of co-administered drugs, a critical consideration in clinical practice. nih.govresearchgate.net
The deuteration in this compound, typically on the piperazine moiety, is intended to leverage the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult to break. If a metabolic pathway involves the cleavage of a C-H bond at a deuterated position, the rate of that reaction will be slower for this compound. This can lead to a reduced rate of metabolism, potentially altering the drug's half-life and exposure. In silico tools for predicting sites of metabolism (SOMs) can identify metabolically labile positions on the molecule, guiding the rational design of deuterated analogues to improve pharmacokinetic properties. acs.org
Ligand-Protein Docking Simulations and Binding Energy Estimations
Docking studies consistently place the ansa-scaffold of the drug deep within the RpoB binding cleft, where it physically obstructs the path of the elongating RNA transcript, thereby inhibiting transcription. genominfo.orgasm.org The accuracy of these predictions is often validated by comparing the docked pose to the conformation observed in experimentally determined crystal structures of the RpoB-Rifampicin complex. biorxiv.org
The output of a docking simulation includes a binding energy or docking score, which estimates the binding affinity. For the wild-type RpoB, Rifampicin shows strong binding energies, often in the range of -9 to -13 kcal/mol, depending on the software and scoring function used. mdpi.comresearchgate.netopenmedicinalchemistryjournal.com These simulations are also crucial for understanding drug resistance. Mutations in the rpoB gene, especially within the Rifampicin Resistance Determining Region (RRDR), can alter the shape and chemical environment of the binding pocket. openmedicinalchemistryjournal.comresearchgate.net Docking Rifampicin into these mutant structures often results in less favorable binding energies and the loss of key hydrogen bonds, providing a molecular-level explanation for the observed resistance. researchgate.netnih.gov
| Protein Target | Docking Software | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| M. tuberculosis RpoB (Wild-Type) | AutoDock 4.2 | -4.96 | - | nih.gov |
| M. tuberculosis RpoB (Wild-Type) | MOE | -13.8 | Gln438, Phe439, Ser456, Asn493 | mdpi.commdpi.com |
| M. perniciosa RPO | AutoDock Vina | High Affinity | Amino acids in the active site pocket | nih.gov |
| M. tuberculosis RpoB (Mutant S456L) | AutoDock Tools | -8.83 (Average for designed ligands) | - | openmedicinalchemistryjournal.com |
This table provides a summary of ligand-protein docking results for Rifampicin (representative of this compound) with its target protein from various studies. Note that binding energies vary significantly based on the computational methods employed.
Emerging Research Directions and Methodological Advancements in Deuterated Rifamycin Research
Novel Analytical Techniques for Enhanced Detection and Characterization of Deuterated Compounds
The increasing use of deuterated compounds like Rifamdin-d4 in pharmaceutical research necessitates the development of sophisticated analytical techniques for their precise detection and characterization. wiseguyreports.comrsc.org These methods are crucial for confirming the isotopic enrichment, structural integrity, and purity of these labeled molecules. rsc.org
High-resolution mass spectrometry (HR-MS) coupled with liquid chromatography (LC-ESI-HR-MS) is a cornerstone technique. rsc.org This method allows for the recording of full-scan mass spectra, from which isotopic ions can be extracted and integrated to accurately calculate the isotopic enrichment of the deuterated compound. rsc.org For instance, this strategy has been successfully used to determine the isotopic purity of various commercially available deuterated compounds. rsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool. rsc.org NMR analysis confirms the structural integrity of the molecule and provides insights into the specific positions of the deuterium (B1214612) labels. rsc.orgmdpi.com Both ¹H NMR and ²H NMR spectroscopy, in conjunction with mass spectrometry, provide unambiguous evidence of successful deuteration. mdpi.com
Hyphenated techniques, which combine separation methods with spectroscopic detection, are particularly powerful. Techniques such as LC-MS-MS, UPLC, GC-MS, and LC-NMR-DAD-MS are frequently employed for impurity profiling and structural elucidation of pharmaceutical compounds, including their deuterated analogues. researchgate.net For the analysis of rifamycins (B7979662) and their metabolites, a novel assay using high-pressure liquid chromatography (HPLC) coupled to a mass spectrometer (MS) has been developed and validated. nih.gov This method is capable of quantifying rifampicin (B610482), rifabutin, rifapentine, and their primary metabolites in human plasma. nih.gov
The development of these advanced analytical methods is critical for ensuring the quality and reliability of deuterated compounds used in research and development. wiseguyreports.comrsc.org
Table 1: Key Analytical Techniques for Deuterated Compound Analysis
| Analytical Technique | Primary Application | Key Advantages |
| High-Resolution Mass Spectrometry (HR-MS) | Isotopic enrichment determination | High accuracy and sensitivity for mass determination. wiseguyreports.comrsc.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural integrity and label position confirmation | Provides detailed structural information and confirms the location of deuterium atoms. rsc.orgmdpi.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Quantification in biological matrices | High sensitivity and selectivity for complex samples. nih.govmdpi.comusp.org |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile and thermally stable compounds | Effective for specific types of analytes, sometimes requiring derivatization. researchgate.net |
Development of Advanced Preclinical Models for Investigating Disposition and Metabolism
Understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs is a critical component of preclinical development. nih.govresearchgate.net Advanced preclinical models are continuously being developed to better predict human responses and to investigate the disposition and metabolism of compounds like this compound. nih.govnih.gov
In Vitro Models:
Subcellular Fractions: Liver microsomes and S9 fractions are widely used to study Phase I and Phase II metabolism, including the activity of cytochrome P450 enzymes. kuleuven.be
Cell-based Models: Primary human hepatocytes (PHHs) are considered a gold standard for in vitro studies as they maintain their enzymatic capacity in culture, providing a good reflection of liver bioactivity. nih.gov These models are essential for studying drug transporters, which is a limitation of subcellular fraction models. nih.gov
Organ-on-a-Chip (OOC) Systems: These microphysiological systems, such as gut-liver-on-a-chip, are designed to mimic human physiology more closely. nih.gov They offer the potential to improve the prediction of drug efficacy and toxicity, including drug-induced liver injury (DILI), which is a major challenge in drug development. nih.gov
In Vivo Models:
Animal Models: Rodent and non-rodent species are used to evaluate drug efficacy, safety, and pharmacokinetics under physiological conditions. imavita.com However, interspecies differences in physiology can lead to poor correlation with human outcomes. nih.govnih.gov
Humanized Mouse Models: To address the limitations of conventional animal models, transgenic mice expressing human genes are being developed. acs.org For example, mice humanized for both the pregnane (B1235032) X receptor (PXR) and the metabolic enzyme CYP3A4 have been shown to be better predictors of CYP3A4 induction in humans. acs.org These models are valuable for studying drug-drug interactions. acs.org Chimeric mice with humanized livers have also demonstrated improved accuracy in predicting metabolic profiles. nih.gov
In Silico Models:
Physiologically-Based Pharmacokinetic (PBPK) Modeling: PBPK models are mathematical representations that simulate the ADME properties of a drug in the body. frontiersin.orgd-nb.info These models integrate drug-specific data with physiological parameters to predict drug concentrations in various tissues and plasma over time. frontiersin.org
The integration of these advanced models allows for a more comprehensive preclinical evaluation of deuterated compounds, helping to de-risk drug development and provide a better understanding of their metabolic fate. nih.govnih.gov
Integration of Multi-Omics Data with this compound Research for Systems-Level Understanding
The integration of multi-omics data is revolutionizing pharmaceutical research by providing a holistic, systems-level view of biological processes. nashbio.com This approach, which combines data from genomics, transcriptomics, proteomics, and metabolomics, offers unprecedented insights into disease mechanisms and drug responses. nashbio.comnih.gov In the context of this compound and tuberculosis (TB) research, multi-omics has the potential to identify new drug targets, elucidate mechanisms of action, and discover biomarkers for treatment response. nih.govresearchgate.netceon.rs
By analyzing the interplay between different "omes," researchers can gain a more comprehensive understanding of the complex interactions between Mycobacterium tuberculosis and the host. researchgate.netfrontiersin.org This can lead to the identification of molecular signatures associated with different stages of TB infection and treatment outcomes. researchgate.netdovepress.com For example, integrating transcriptomic and proteomic data can reveal dysregulated cellular pathways, while metabolomic profiling can illuminate disruptions in biochemical networks. nashbio.com
Multi-omics approaches are particularly valuable in TB drug discovery for:
Target Identification and Validation: By revealing the molecular landscape of the disease, multi-omics can help identify and validate novel drug targets. nih.govceon.rs
Understanding Drug Resistance: Integrating various omics data can help unravel the complex mechanisms of drug resistance in TB. ceon.rs
Biomarker Discovery: Multi-omics can facilitate the discovery of biomarkers for early diagnosis, prognosis, and monitoring treatment efficacy. nih.govfrontiersin.org
The ultimate goal of integrating multi-omics data with research on compounds like this compound is to advance precision medicine for TB, allowing for more effective and personalized treatment strategies. dovepress.com
Table 2: Applications of Multi-Omics in Deuterated Rifamycin (B1679328) Research
| Omics Layer | Potential Application in this compound Research |
| Genomics | Identifying genetic variations in the host or pathogen that influence drug metabolism and response. nih.gov |
| Transcriptomics | Analyzing changes in gene expression in response to this compound treatment to understand its mechanism of action. nih.govresearchgate.net |
| Proteomics | Characterizing alterations in protein abundance and modifications to identify drug targets and biomarkers of efficacy. nih.govresearchgate.net |
| Metabolomics | Studying changes in small molecule metabolites to understand the metabolic impact of the drug and identify pathways affected by treatment. nih.govresearchgate.net |
Exploration of this compound and Other Deuterated Rifamycin Derivatives as Research Probes for Target Discovery
Deuterated compounds, including this compound, serve as valuable tools in drug discovery and development beyond their potential as therapeutic agents. researchgate.net Their unique properties make them excellent research probes for target identification and for elucidating metabolic pathways. wiseguyreports.comresearchgate.net
The key advantage of using deuterated compounds as probes lies in the kinetic isotope effect (KIE). acs.org The substitution of hydrogen with deuterium can slow down the rate of metabolic reactions where the cleavage of a carbon-hydrogen bond is the rate-determining step. acs.org This "metabolic switching" can be used to:
Probe Metabolic Pathways: By strategically placing deuterium atoms on a molecule, researchers can investigate its metabolic fate. researchgate.net If deuteration at a specific site alters the metabolic profile, it provides evidence for the involvement of that site in metabolism. researchgate.net
Enhance Pharmacokinetic Properties: In some cases, slowing down metabolism through deuteration can lead to improved pharmacokinetic profiles, such as increased half-life and bioavailability. researchgate.netisotope.com
Deuterated compounds are also widely used as internal standards in quantitative bioanalysis. rsc.orgvulcanchem.com In techniques like liquid chromatography-mass spectrometry (LC-MS), a deuterated analog of the analyte of interest (e.g., this compound for rifampin) can be added to a biological sample. vulcanchem.com Because the deuterated standard has nearly identical chemical and physical properties to the non-deuterated compound, it co-elutes during chromatography but can be distinguished by its higher mass. vulcanchem.com This allows for highly accurate and precise quantification of the drug in complex matrices.
Furthermore, the incorporation of stable isotopes can be combined with other chemical biology techniques, such as photoaffinity labeling, to identify the molecular targets of a drug. nih.gov By creating a probe that is both deuterated and contains a photoreactive group, researchers can covalently link the drug to its binding partners and then use mass spectrometry to identify them. nih.gov
The use of this compound and other deuterated rifamycins as research probes provides a powerful approach to deepen our understanding of their pharmacology and to discover new therapeutic opportunities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
